molecular formula C16H13ClOS B13103338 4-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde

4-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde

Cat. No.: B13103338
M. Wt: 288.8 g/mol
InChI Key: OIGARXOASPTPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde is an organic compound that features a chlorophenyl group, a propanoyl group, and a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde typically involves multiple steps. One common method starts with the preparation of 3-(4-chlorophenyl)propanoic acid, which is then converted to its corresponding acyl chloride. This acyl chloride reacts with thiobenzaldehyde under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and reagents to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the thiobenzaldehyde moiety to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form corresponding alcohols or thiols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

4-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The chlorophenyl group and thiobenzaldehyde moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a chlorophenyl group, a propanoyl group, and a thiobenzaldehyde moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C16H13ClOS

Molecular Weight

288.8 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)propanoyl]thiobenzaldehyde

InChI

InChI=1S/C16H13ClOS/c17-15-8-3-12(4-9-15)5-10-16(18)14-6-1-13(11-19)2-7-14/h1-4,6-9,11H,5,10H2

InChI Key

OIGARXOASPTPQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C=S)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.